molecular formula C16H13N3O4S B10804398 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide

Cat. No.: B10804398
M. Wt: 343.4 g/mol
InChI Key: NVMOICIIZWAJCA-UHFFFAOYSA-N
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Description

WAY-625741 is a chemical compound known for its role as a casein kinase 1 delta inhibitor . Casein kinase 1 delta is an enzyme involved in various cellular processes, including circadian rhythm regulation and cell cycle progression. WAY-625741 has been studied for its potential therapeutic applications in various diseases, particularly those related to circadian rhythm disorders and cancer.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyacetamide

InChI

InChI=1S/C16H13N3O4S/c20-14(8-23-15-11-3-6-24-16(11)18-9-17-15)19-10-1-2-12-13(7-10)22-5-4-21-12/h1-3,6-7,9H,4-5,8H2,(H,19,20)

InChI Key

NVMOICIIZWAJCA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=C4C=CSC4=NC=N3

Origin of Product

United States

Preparation Methods

The synthesis of WAY-625741 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This is achieved through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the benzodioxin moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a benzodioxin derivative.

    Final modifications:

Industrial production methods for WAY-625741 are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

WAY-625741 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-625741 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of casein kinase 1 delta in various chemical processes.

    Biology: It is used to investigate the biological functions of casein kinase 1 delta, particularly in circadian rhythm regulation and cell cycle progression.

    Medicine: It has potential therapeutic applications in treating circadian rhythm disorders, cancer, and other diseases related to casein kinase 1 delta dysfunction.

    Industry: It may be used in the development of new drugs targeting casein kinase 1 delta.

Mechanism of Action

WAY-625741 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in various cellular processes, including circadian rhythm regulation and cell cycle progression. By inhibiting casein kinase 1 delta, WAY-625741 can modulate these processes, potentially leading to therapeutic benefits in diseases related to circadian rhythm disorders and cancer.

Comparison with Similar Compounds

WAY-625741 is unique in its specific inhibition of casein kinase 1 delta. Similar compounds include:

    IC261: Another casein kinase 1 delta inhibitor, but with different chemical structure and potency.

    PF-670462: A selective inhibitor of casein kinase 1 epsilon and delta, used in circadian rhythm studies.

    SR-3029:

WAY-625741 stands out due to its specific inhibition profile and potential therapeutic applications.

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide is a compound of interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S and a molecular weight of 402.49 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety, known for its diverse biological activities.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a study by Guo et al. synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against different cancer cell lines. Among the compounds tested, those with electron-withdrawing groups showed enhanced cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 27.6 μM for certain derivatives .

Antimicrobial and Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have also been reported to possess antimicrobial and anti-inflammatory properties. These compounds can inhibit bacterial growth and reduce inflammation through mechanisms involving the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . The structural characteristics of these compounds contribute to their efficacy in these areas.

Structure-Activity Relationships (SAR)

The SAR analysis of thieno[2,3-d]pyrimidine derivatives suggests that specific substitutions on the pyrimidine ring significantly influence biological activity. For example:

  • Electron-withdrawing groups on the aromatic ring enhance cytotoxicity.
  • The presence of thiophene moieties improves electronic properties and biological activity .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing thieno[2,3-d]pyrimidine derivatives revealed that compounds with specific substituents exhibited potent antitumor activity against various cancer cell lines .
  • Antimicrobial Activity : Another research effort highlighted the antimicrobial efficacy of synthesized thieno[2,3-d]pyrimidine derivatives against several bacterial strains, demonstrating their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Compound Activity Type Cell Line/Organism IC50/Effect
Thieno[2,3-d]pyrimidine Derivative IAntitumorMDA-MB-23127.6 μM
Thieno[2,3-d]pyrimidine Derivative IIAntimicrobialE. coliEffective Inhibition
Thieno[2,3-d]pyrimidine Derivative IIIAnti-inflammatoryCOX Enzyme InhibitionSignificant

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